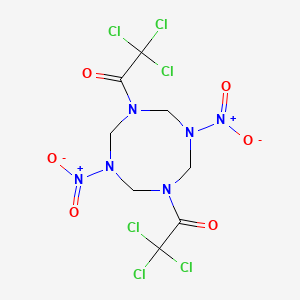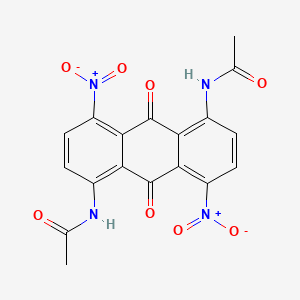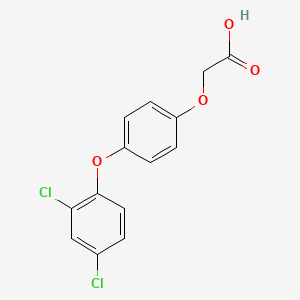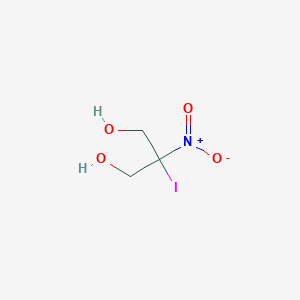
2-Iodo-2-nitropropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-2-nitropropane-1,3-diol is an organic compound known for its antimicrobial properties. It is a white solid, although commercial samples may appear yellow. This compound is primarily used as a preservative in various consumer products, including cosmetics and pharmaceuticals .
Preparation Methods
2-Iodo-2-nitropropane-1,3-diol is synthesized through the iodination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The industrial production of this compound involves bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction conditions typically involve the use of isopropanol and methanol as solvents .
Chemical Reactions Analysis
2-Iodo-2-nitropropane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tetrahydrofuran, morpholine, diethanolamine, and triethanolamine . Major products formed from these reactions include tris(hydroxymethyl)nitromethane, glycolic acid, formic acid, methanol, and 2,2-dinitroethanol .
Scientific Research Applications
2-Iodo-2-nitropropane-1,3-diol has a wide range of scientific research applications. It is used as an antimicrobial agent in various industrial environments, such as paper mills, oil exploration, and production facilities . It is also used in consumer products as a preservative agent, particularly in cosmetics and toiletries . Additionally, this compound is used in the disinfection of cooling water systems and as a preservative for milk samples .
Mechanism of Action
The mechanism of action of 2-Iodo-2-nitropropane-1,3-diol involves the inhibition of thiol-containing dehydrogenase enzymes that are membrane-bound, resulting in cell leakage and eventual collapse . Under aerobic conditions, the compound catalyzes the oxidation of thiol groups, such as cysteine, to disulfides .
Comparison with Similar Compounds
2-Iodo-2-nitropropane-1,3-diol is similar to other halogenated nitro compounds, such as 2-Bromo-2-nitropropane-1,3-diol (bronopol). Both compounds have wide-spectrum antimicrobial properties and are used as preservatives in various industrial and consumer products . this compound is unique in its specific applications and reaction conditions.
Similar Compounds::- 2-Bromo-2-nitropropane-1,3-diol (bronopol)
- 2-Nitro-2-bromo-1,3-propanediol
- Beta-Bromo-beta-nitrotrimethyleneglycol
Properties
CAS No. |
38473-78-8 |
|---|---|
Molecular Formula |
C3H6INO4 |
Molecular Weight |
246.99 g/mol |
IUPAC Name |
2-iodo-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C3H6INO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2 |
InChI Key |
BDQWAOANLHVNEX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)([N+](=O)[O-])I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


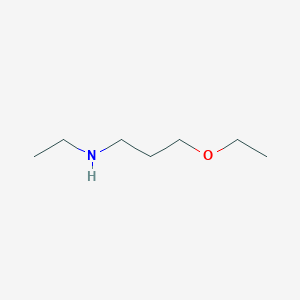
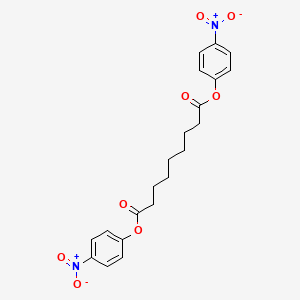
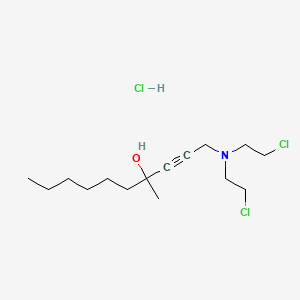
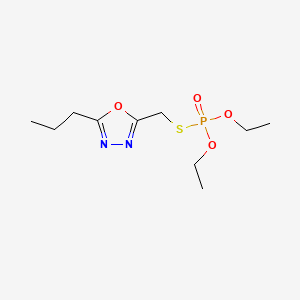
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
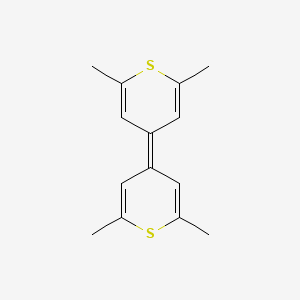
![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)
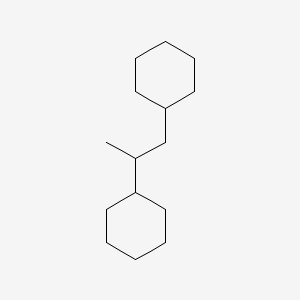
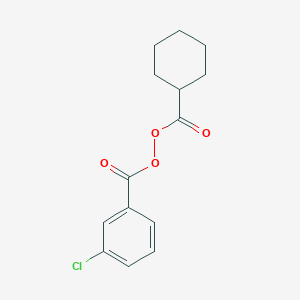
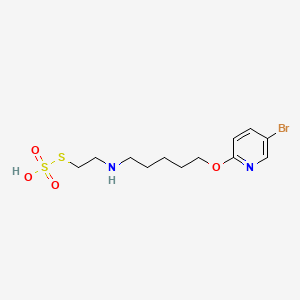
![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)
